An In-depth Technical Guide to DHPN-Induced Carcinogenesis in Rats
An In-depth Technical Guide to DHPN-Induced Carcinogenesis in Rats
Executive Summary
N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent, multi-organ, genotoxic carcinogen widely utilized in rodent models to study the mechanisms of cancer development and to evaluate potential chemotherapeutic or chemopreventive agents.[1][2] This document provides a comprehensive technical overview of DHPN-induced carcinogenesis in rats, with a specific focus on the primary target organs: the lung, thyroid, and kidney. It consolidates key quantitative data from multiple studies, details established experimental protocols, and illustrates the core signaling pathways involved in the carcinogenic process.
Core Mechanisms of DHPN Carcinogenesis
DHPN exerts its carcinogenic effects primarily through a genotoxic mechanism.[1] As a nitrosamine (B1359907), it is metabolized into reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts.[3] This interaction with DNA can lead to genetic mutations and chromosomal aberrations.[4] Specifically, DHPN has been shown to induce double-strand breaks in the DNA of pulmonary epithelial cells, a sensitive marker of genomic instability.[5]
While the primary mechanism is genotoxic, non-genotoxic pathways, particularly in the promotion phase of carcinogenesis, play a crucial role. This is especially evident in thyroid tumorigenesis, where DHPN-initiated cells are promoted by hormonal imbalances, such as chronically elevated thyroid-stimulating hormone (TSH) levels.[6][7]
Organ-Specific Carcinogenesis Models
DHPN induces tumors in several organs in rats, including the lungs, thyroid, liver, kidneys, and esophagus.[2][5][8] The specific organ targeted can be influenced by the dose, administration route, and rat strain.
Lung Carcinogenesis
The lung is a primary target for DHPN in rats, with induced tumors including hyperplasias, adenomas, and adenocarcinomas.[5]
3.1.1 Experimental Protocols
A common model for studying lung carcinogenesis is the two-stage initiation-promotion model in Fischer 344 (F344) rats.
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Initiation Phase: Male F344 rats, typically 6 weeks old, are administered 0.1% DHPN in their drinking water for a period of 2 weeks.[9][10]
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Promotion/Observation Phase: Following the initiation period, the DHPN-containing water is replaced with regular drinking water. The animals are then observed for a set duration, often up to 30 weeks, during which tumor development is monitored.[9][10] In some studies, promoting agents may be administered during this phase to accelerate or enhance carcinogenesis.[9]
3.1.2 Quantitative Data
The following tables summarize key quantitative findings from DHPN-induced lung carcinogenesis studies in rats.
Table 1: Multiplicity of DHPN-Induced Lung Tumors in F344 Rats
| Treatment Group | Duration | Lung Tumor Multiplicity (tumors/rat) | Reference |
|---|---|---|---|
| 0.1% DHPN in drinking water | 2 weeks (initiation) | 3.63 ± 1.80 | [9] |
| DHPN + 150 ppm IQ (promoter) | 27 weeks (promotion) | 11.50 ± 5.04 | [9] |
| DHPN + 300 ppm IQ (promoter) | 27 weeks (promotion) | 18.83 ± 4.58 |[9] |
3.1.3 Molecular Pathways
A key molecular event in DHPN-induced lung cancer in rats is the mutation of the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. Activating mutations in KRAS codon 12 (specifically G/C→A/T transitions) were detected in 47% of DHPN-induced rat lung tumors.[5] This mutation leads to constitutive activation of downstream signaling pathways, such as the MAPK/ERK pathway, driving cell proliferation and survival.
Thyroid Carcinogenesis
DHPN is a reliable initiator of thyroid tumors in rats. The development of these tumors is strongly influenced by the hormonal environment, particularly the levels of Thyroid-Stimulating Hormone (TSH).[6][7]
3.2.1 Experimental Protocols
Several protocols are used to induce thyroid tumors, often involving a combination of DHPN with hormonal manipulation or other carcinogens.
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Protocol A: Single High-Dose Initiation: F344 rats are given a single subcutaneous (sc) injection of DHPN at a dose of 2800 mg/kg body weight. This is followed by a promotion period of 12 weeks where rats are fed specialized diets, such as an iodine-deficient diet, to stimulate TSH production and promote tumor growth.[6][7]
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Protocol B: Multi-Carcinogen Model: Sprague-Dawley rats are sequentially treated with multiple carcinogens. This can include an initial intraperitoneal (IP) injection of diethylnitrosamine (DEN), followed by four IP injections of N-methyl-N-nitrosourea (MNU), and concurrent administration of 0.1% DHPN in the drinking water during weeks 1 and 3 of the experiment.[11][12] The total observation period is typically 30 weeks.[11]
3.2.2 Quantitative Data
The following tables present quantitative data on the incidence of thyroid lesions in DHPN-based rat models.
Table 2: Incidence of Thyroid Lesions in a Multi-Carcinogen Rat Model
| Treatment Group | Duration | Incidence of Thyroid Lesions (Hyperplasia & Adenomas) | Reference |
|---|---|---|---|
| DEN/MNU/DHPN | 30 weeks | 53.3% | [11] |
| DEN/MNU/DHPN + Resveratrol (B1683913) (IG) | 30 weeks | 33.3% | [11] |
| DEN/MNU/DHPN + Resveratrol (IP) | 30 weeks | 26.7% |[11] |
Table 3: Effect of Castration on DHPN-Induced Thyroid Tumors in Wistar Rats
| Treatment Group | Incidence of Adenomas | Incidence of Cancers | Reference |
|---|---|---|---|
| DHPN alone | 20% (4/20) | 10% (2/20) | [13] |
| DHPN + Phenobarbital (B1680315) (Pb) | 75% (15/20) | 40% (8/20) | [13] |
| DHPN + Pb, Castrated after DHPN | 30% (6/20) | 15% (3/20) | [13] |
| DHPN + Pb, Castrated before DHPN | 20% (4/20) | 0% (0/20) |[13] |
3.2.3 Molecular Pathways
DHPN-induced thyroid carcinogenesis involves a complex interplay between genotoxic initiation and hormonal promotion.
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Hormonal Axis: Conditions that lead to decreased circulating thyroxine (T4), such as an iodine-deficient diet, cause a compensatory increase in TSH from the pituitary gland.[6][7] TSH is a potent mitogen for thyroid follicular cells and acts as a powerful tumor promoter, stimulating the proliferation of DHPN-initiated cells.[6][7]
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NF-κB Pathway: Studies using the chemopreventive agent resveratrol suggest the involvement of the NF-κB signaling pathway. Resveratrol treatment was found to reduce the nuclear translocation of NF-κB/p65 and down-regulate inflammatory mediators like IL-6 and COX-2 in the thyroid tissue of carcinogen-treated rats, correlating with a lower incidence of thyroid lesions.[11]
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IGF-I Signaling: A cell line derived from a DHPN-induced rat thyroid carcinoma demonstrated high responsiveness to Insulin-like Growth Factor I (IGF-I), which significantly increased DNA synthesis and cell proliferation, indicating that the IGF-I receptor pathway can be a key contributor to tumor growth.[14]
Renal and Pancreatic Carcinogenesis
DHPN is also known to induce tumors in the kidneys and pancreas of rats.[3][8][15] The mechanisms are believed to be primarily genotoxic, consistent with the action of other nitrosamine carcinogens that target these organs.[3] In some models, dietary factors can significantly promote the development of DHPN-initiated pancreatic lesions. For example, feeding rats a raw soya flour diet was shown to augment the carcinogenicity of DHPN in the pancreas, leading to the development of hyperplastic nodules, adenomas, and adenocarcinomas.[15]
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key experimental and molecular processes in DHPN-induced carcinogenesis.
Caption: A typical experimental workflow for a two-stage rat carcinogenesis model.
References
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- 3. Mechanisms of chemically induced renal carcinogenesis in the laboratory rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Iron oxide nanoparticles exert inhibitory effects on N-Bis(2-hydroxypropyl)nitrosamine (DHPN)-induced lung tumorigenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Effects of castration before and after treatment with N-bis (2-hydroxypropyl)-nitrosamine (DHPN) on the development of thyroid tumors in rats treated with DHPN followed by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a rat thyroid carcinoma cell line in vitro demonstrating high DNA synthesis in response to insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carcinogenic effects of Di(2-hydroxypropyl)nitrosamine (DHPN) in male Wistar rats: promotion of pancreatic cancer by a raw soya flour diet - PubMed [pubmed.ncbi.nlm.nih.gov]
